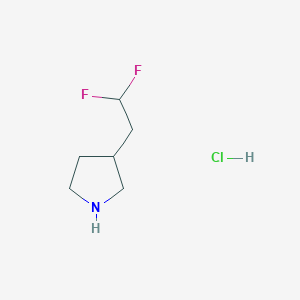

3-(2,2-Difluoroethyl)pyrrolidine hydrochloride

CAS No.: 2230803-39-9

Cat. No.: VC6700752

Molecular Formula: C6H12ClF2N

Molecular Weight: 171.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2230803-39-9 |

|---|---|

| Molecular Formula | C6H12ClF2N |

| Molecular Weight | 171.62 |

| IUPAC Name | 3-(2,2-difluoroethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H |

| Standard InChI Key | XWHBRSJOWFYLEX-UHFFFAOYSA-N |

| SMILES | C1CNCC1CC(F)F.Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(2,2-difluoroethyl)pyrrolidine hydrochloride is C₆H₁₁F₂N·HCl, with a molecular weight of 193.62 g/mol. The pyrrolidine ring adopts a puckered conformation, while the 2,2-difluoroethyl group introduces steric and electronic perturbations. Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | C1CNCC1CC(F)F.Cl |

| InChIKey | FEKPQSLPXNUZCV-UHFFFAOYSA-N |

| Predicted CCS (Ų) [M+H]⁺ | 130.8 |

The hydrochloride salt enhances aqueous solubility, a critical feature for drug formulation. The collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry, which may correlate with membrane permeability .

Synthesis and Chemical Reactivity

While no patented synthesis route explicitly targets 3-(2,2-difluoroethyl)pyrrolidine hydrochloride, analogous methods for fluorinated pyrrolidines provide a framework. A plausible pathway involves:

-

Pyrrolidine Functionalization: Alkylation of pyrrolidine with 2,2-difluoroethyl bromide or iodide under basic conditions.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Notably, the patent CN110981779A describes enantioselective reductions of dihydro-pyrrole intermediates using chiral acids (e.g., D-mandelic acid) and ammonia borane . Adapting this strategy could enable asymmetric synthesis of chiral analogs, though the difluoroethyl group’s steric demands may necessitate modified conditions.

Physicochemical Properties

-

Lipophilicity: The difluoroethyl group increases hydrophobicity compared to unsubstituted pyrrolidine, as evidenced by the predicted logP of 1.2 (estimated via PubChemLite) .

-

Acid-Base Behavior: The pyrrolidine nitrogen (pKa ~10.5) protonates under physiological conditions, enhancing water solubility via salt formation.

Analytical Characterization

Mass spectral fragmentation patterns and CCS values aid in identification:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 136.09 | 130.8 |

| [M+Na]⁺ | 158.08 | 138.3 |

These metrics are critical for quality control in synthetic workflows .

Future Directions

Further research should prioritize:

-

Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiopure forms.

-

Biological Screening: Evaluating antimicrobial, anticancer, or CNS activity in vitro.

-

Thermodynamic Studies: Measuring solubility and stability across pH gradients.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume